N-(pyrazolo[1,5-a]pyridin-5-yl)-3-(trifluoromethyl)benzenesulfonamide
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Overview
Description
N-(pyrazolo[1,5-a]pyridin-5-yl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound characterized by its fused pyrazolo[1,5-a]pyridine ring system and a trifluoromethylbenzenesulfonamide functional group
Mechanism of Action
Target of Action
It is known that pyrazolo[1,5-a]pyridine derivatives have been investigated for their distinct pharmacological characterization . They have shown therapeutic activities such as dopamine binding affinity, kinase inhibitory activity, and PDE inhibitors .
Mode of Action
Based on the known activities of pyrazolo[1,5-a]pyridine derivatives, it can be inferred that the compound may interact with its targets (dopamine receptors, kinases, pde enzymes) to modulate their activity .
Biochemical Pathways
Given the known activities of pyrazolo[1,5-a]pyridine derivatives, it can be inferred that the compound may influence dopamine signaling, kinase-mediated signaling pathways, and cyclic nucleotide signaling .
Result of Action
Based on the known activities of pyrazolo[1,5-a]pyridine derivatives, it can be inferred that the compound may modulate cellular signaling and potentially exert therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(pyrazolo[1,5-a]pyridin-5-yl)-3-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyridine core. One common approach is the cyclization of appropriate precursors, such as pyridine derivatives, under specific conditions. The trifluoromethylbenzenesulfonamide group is then introduced through a sulfonation reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry and Biology: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. In biology, it has been studied for its potential biological activity, including its role as an enzyme inhibitor or receptor antagonist.
Medicine: N-(pyrazolo[1,5-a]pyridin-5-yl)-3-(trifluoromethyl)benzenesulfonamide has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Industry: In the materials science industry, this compound can be used in the design of advanced materials with specific properties, such as enhanced stability or unique electronic characteristics.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidines
Imidazo[1,5-a]pyridines
Trifluoromethylbenzenesulfonamides
Uniqueness: N-(pyrazolo[1,5-a]pyridin-5-yl)-3-(trifluoromethyl)benzenesulfonamide stands out due to its unique combination of the pyrazolo[1,5-a]pyridine core and the trifluoromethylbenzenesulfonamide group. This combination provides distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
N-pyrazolo[1,5-a]pyridin-5-yl-3-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3O2S/c15-14(16,17)10-2-1-3-13(8-10)23(21,22)19-11-5-7-20-12(9-11)4-6-18-20/h1-9,19H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVWXCBFZSEBSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC3=CC=NN3C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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